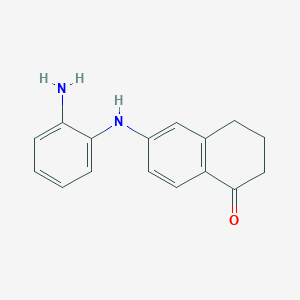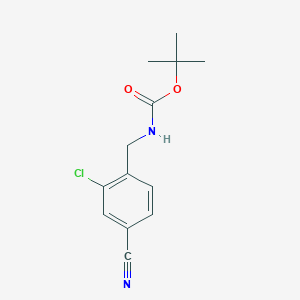
Tert-butyl 2-chloro-4-cyanobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-chloro-4-cyanobenzylcarbamate is an organic compound with the molecular formula C13H15ClN2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chloro substituent, and a cyano group on a benzylcarbamate backbone . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-chloro-4-cyanobenzylcarbamate can be synthesized through a copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide (TBHP). This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields . The reaction mechanism involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-4-cyanobenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Copper acetate (Cu(OAc)2) and tert-butyl hydroperoxide (TBHP) are commonly used in oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzylcarbamates.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-chloro-4-cyanobenzylcarbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-4-cyanobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-4-cyanobenzylcarbamate
- Tert-butyl 2-chloro-4-aminobenzylcarbamate
- Tert-butyl 2-chloro-4-methylbenzylcarbamate
Uniqueness
Tert-butyl 2-chloro-4-cyanobenzylcarbamate is unique due to the presence of both a chloro and a cyano group on the benzylcarbamate backbone. This combination of functional groups imparts distinct reactivity and interaction profiles, making it valuable for specific applications in organic synthesis and biological studies .
Properties
CAS No. |
939980-27-5 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloro-4-cyanophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |
InChI Key |
CZDFVHVDBCSNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


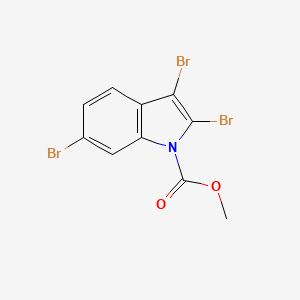
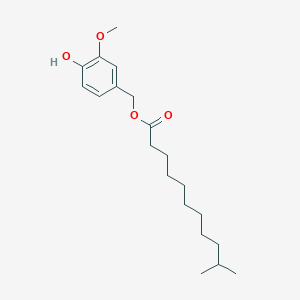
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)
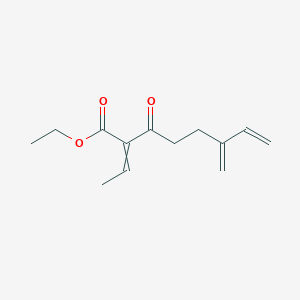
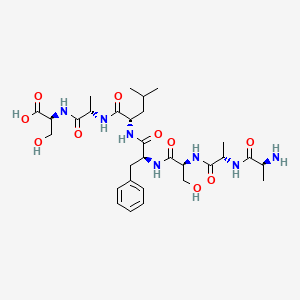
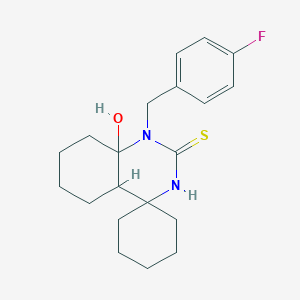
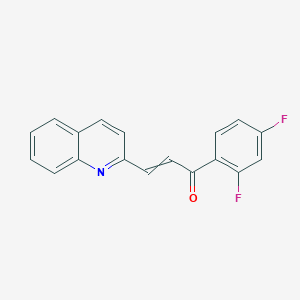
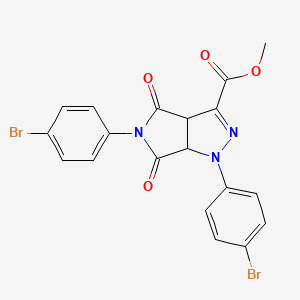
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
